2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1261764-07-1
VCID: VC0108864
InChI: InChI=1S/C12H7F4NO/c13-9-3-1-2-8(11(9)14)7-4-5-10(17-6-7)18-12(15)16/h1-6,12H
SMILES: C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)OC(F)F
Molecular Formula: C12H7F4NO
Molecular Weight: 257.188

2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine

CAS No.: 1261764-07-1

Cat. No.: VC0108864

Molecular Formula: C12H7F4NO

Molecular Weight: 257.188

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine - 1261764-07-1

Specification

CAS No. 1261764-07-1
Molecular Formula C12H7F4NO
Molecular Weight 257.188
IUPAC Name 2-(difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
Standard InChI InChI=1S/C12H7F4NO/c13-9-3-1-2-8(11(9)14)7-4-5-10(17-6-7)18-12(15)16/h1-6,12H
Standard InChI Key IITADLFEVMXCOH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)OC(F)F

Introduction

Chemical Structure and Properties

Structural Features

2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine comprises several key structural elements that define its chemical identity:

  • A pyridine core (six-membered heterocyclic aromatic ring containing a nitrogen atom)

  • A difluoromethoxy (-OCF₂H) group positioned at carbon-2 of the pyridine ring

  • A 2,3-difluorophenyl group attached at position 5 of the pyridine ring

  • A total of four fluorine atoms distributed throughout the molecule

The difluoromethoxy group represents an important structural feature that serves as an ether-like functional group containing two fluorine atoms bonded to a carbon, which itself connects to an oxygen atom linked to the pyridine ring. This functional group typically enhances metabolic stability and modifies the electronic properties of the molecule, similar to what has been observed in related compounds such as 3-(difluoromethoxy)-2-fluoro-pyridine.

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₂H₇F₄NODerived from chemical structure
Molecular WeightApproximately 257.19 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar pyridine derivatives
Boiling PointLikely >300°CComparison with 3,5-Bis(2,3-difluorophenyl)-4-(difluoromethoxy)pyridine (boiling point 360.3±37.0°C)
Melting PointLikely between 80-150°CTypical range for similar fluorinated heterocycles
SolubilityModerate to high solubility in organic solvents; limited water solubilityBased on lipophilic nature of fluorinated aromatic compounds
StabilityExpected to be stable under standard conditionsFluorinated compounds typically exhibit good thermal and chemical stability

The presence of multiple fluorine atoms in the molecule is expected to impart distinctive physicochemical properties. Fluorination generally increases lipophilicity, which influences membrane permeability and protein binding characteristics. Additionally, the difluoromethoxy group likely contributes to enhanced metabolic stability by preventing oxidative degradation, a property that makes such groups valuable in medicinal chemistry applications.

Synthesis and Preparation Methods

Synthetic ApproachStarting MaterialsKey Reaction TypePotential Challenges
Cross-Coupling Reaction5-bromo-2-(difluoromethoxy)pyridine + 2,3-difluorophenylboronic acidPalladium-catalyzed Suzuki-Miyaura couplingEnsuring regioselectivity; optimization of catalyst system
Sequential Functionalization2-hydroxypyridineMultiple steps: difluoromethylation followed by directed C-H arylationControl of selectivity at each step; potential side reactions
Nucleophilic SubstitutionSuitable pyridine derivativeReaction with difluoromethylating agents under controlled conditionsTemperature management to prevent unwanted side reactions
Direct C-H Functionalization2-(difluoromethoxy)pyridineTransition metal-catalyzed C-H activation/arylationAchieving selectivity for position 5

Reaction Conditions and Considerations

Based on information regarding the synthesis of related fluorinated heterocycles, several factors would be critical for the successful preparation of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine:

  • Temperature control: Maintaining temperatures below 80°C during fluorination steps to prevent defluorination reactions that could compromise yield and purity.

  • Catalyst selection: For cross-coupling reactions, palladium catalysts with bidentate ligands would likely reduce unwanted side reactions and improve selectivity. Similar considerations would apply for C-H activation methodologies.

  • Solvent selection: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide, or dimethyl sulfoxide would likely provide suitable reaction media for the transformations involved.

  • Purification strategies: Sequential column chromatography would likely be necessary to isolate the pure compound, potentially beginning with silica gel chromatography followed by reverse-phase techniques for final purification.

  • Handling precautions: The fluorinating reagents typically used in these syntheses often require special handling due to their reactivity and potential hazards.

Applications and Research Relevance

Pharmaceutical and Medicinal Chemistry Applications

Fluorinated pyridine derivatives, particularly those featuring difluoromethoxy groups, have demonstrated significant value in medicinal chemistry for several reasons:

  • Enhanced Metabolic Stability: The difluoromethoxy group improves resistance to oxidative metabolism, potentially extending the half-life of drug candidates. This property has been observed in similar compounds like those described in the research on CHF6001, which contains difluoromethoxy-substituted aromatic rings .

  • Improved Pharmacokinetic Profile: Fluorination typically increases lipophilicity in a controlled manner, potentially improving membrane permeability while maintaining reasonable solubility characteristics.

  • Modulated Binding Interactions: The fluorine atoms can participate in protein binding through polar interactions, hydrogen bonding, and lipophilic interactions, potentially enhancing potency and selectivity.

Table 3: Potential Therapeutic Applications Based on Related Fluorinated Compounds

Therapeutic AreaPotential RoleStructural AdvantageReference Compound
Anti-inflammatory AgentsPhosphodiesterase InhibitionDifluoromethoxy group enhances binding to enzyme active sitesCHF6001, containing difluoromethoxy groups
Neurological DisordersReceptor ModulationFluorinated structure may optimize blood-brain barrier penetrationFluorinated compounds studied in Parkinson's disease
Metabolic DiseasesEnzyme InhibitionFluorination can improve metabolic stability and target bindingSimilar fluorinated heterocycles
Infectious DiseasesAntimicrobial ActivityFluorine substitution can enhance membrane penetrationVarious fluorinated antimicrobial agents

Structure-Activity Relationships

Impact of Structural Features on Properties

The specific arrangement of functional groups in 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine likely contributes significantly to its properties and potential biological activities:

Table 4: Structure-Activity Relationships of Key Functional Groups

Comparison with Related Fluorinated Compounds

When compared with related fluorinated pyridine derivatives identified in the search results:

  • 3-(Difluoromethoxy)-2-fluoro-pyridine: This compound differs in having the difluoromethoxy group at position 3 rather than position 2, and a single fluorine atom at position 2 instead of a 2,3-difluorophenyl group at position 5. These differences would likely result in distinct electronic properties, different binding characteristics, and potentially altered metabolic profiles.

  • 3,5-Bis(2,3-difluorophenyl)-4-(difluoromethoxy)pyridine: This compound contains two 2,3-difluorophenyl groups at positions 3 and 5, and a difluoromethoxy group at position 4 . The additional 2,3-difluorophenyl group would likely increase molecular weight and lipophilicity compared to 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine, potentially affecting solubility, protein binding, and pharmacokinetic properties.

The positional isomerism of substituents on the pyridine ring significantly affects electronic distribution, which could translate to meaningful differences in biological activity profiles and physicochemical properties among these related compounds.

Analytical Characterization Methods

Spectroscopic Analysis Techniques

Based on information about similar fluorinated heterocycles, the following spectroscopic methods would be valuable for characterizing 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine:

Table 5: Expected Spectroscopic Characteristics of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine

Spectroscopic TechniqueExpected Signals/FeaturesDiagnostic Value
Fluorine-19 Nuclear Magnetic ResonanceSignals for difluoromethoxy group (approximately -80 to -85 ppm); Signals for phenyl fluorines (approximately -110 to -140 ppm)Critical for identifying and differentiating the various fluorine environments in the molecule
Proton Nuclear Magnetic ResonanceTriplet for difluoromethoxy hydrogen (due to coupling with fluorine atoms); Complex pattern for aromatic protons in pyridine and phenyl ringsConfirmation of hydrogen environments and their coupling patterns
Carbon-13 Nuclear Magnetic ResonanceMultiple signals for carbon atoms in different electronic environments; Carbon-fluorine coupling patternsStructural confirmation and carbon framework analysis
Mass SpectrometryMolecular ion peak at m/z ~257; Characteristic fragmentation pattern including loss of fluorine-containing fragmentsMolecular formula confirmation and fragmentation analysis
Infrared SpectroscopyC-F stretching bands (1000-1400 cm⁻¹); C-O stretching (1200-1300 cm⁻¹); Aromatic C=C and C=N stretching (1400-1600 cm⁻¹)Functional group identification and verification
X-ray CrystallographyCrystal structure determinationDefinitive structural confirmation including bond angles and molecular conformation

Chromatographic Analysis and Purification Methods

For purification, quality control, and analytical characterization, several chromatographic methods would be applicable:

Table 6: Expected Chromatographic Behavior of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine

Chromatographic TechniqueExpected BehaviorAnalytical Application
Reverse-Phase High-Performance Liquid ChromatographyRetention influenced by lipophilicity; Detection typically at UV 254-280 nm; Likely to require acetonitrile/water gradientPurification, purity assessment, and quantitative analysis
Normal-Phase Thin-Layer ChromatographyMigration dependent on solvent system; Visualization by UV and/or specific reagents (e.g., phosphomolybdic acid)Reaction monitoring and preliminary purity assessment
Gas ChromatographyRetention time influenced by boiling point and interaction with stationary phase; May require derivatization depending on thermal stabilityQualitative and quantitative analysis if sufficient volatility is present
Supercritical Fluid ChromatographyIntermediate between gas and liquid chromatography; Useful for compounds with moderate polarityAlternative purification method, especially for scale-up purposes

The fluorine content of the molecule provides additional detection opportunities through fluorine-specific detection methods that could be coupled with chromatographic techniques for enhanced sensitivity and selectivity.

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